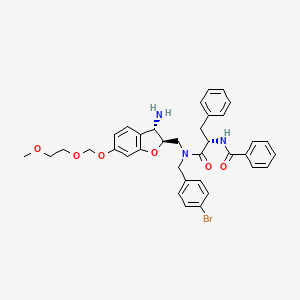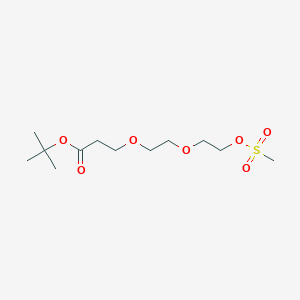
N-(Amino-peg3)-n-bis(peg3-acid)
Overview
Description
“N-(Amino-peg3)-n-bis(peg3-acid)” is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Synthesis Analysis
The synthesis of “N-(Amino-peg3)-n-bis(peg3-acid)” involves the reaction of the amino group with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of “N-(Amino-peg3)-n-bis(peg3-acid)” is C9H19NO5 . The exact mass is 221.13 and the molecular weight is 221.25 .Chemical Reactions Analysis
The amino group in “N-(Amino-peg3)-n-bis(peg3-acid)” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
“N-(Amino-peg3)-n-bis(peg3-acid)” is a solid powder . It is soluble in DMSO .Scientific Research Applications
Synthesis and Bioconjugation : The compound is used in synthesizing "umbrella-like" poly(ethylene glycol) structures for bioconjugation, such as with proteins like interferon a-2b (Zhang, Wang, & Huang, 2010).
Preparation of Bis(phosphonomethyl)amino- and Bis[(dimethoxyphosphoryl)methyl]amino-Terminated Poly(ethylene glycol) : Adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures are used for preparing these compounds from commercially available poly(ethylene glycol) (Turrin, Hameau, & Caminade, 2012).
Peptide Synthesis : A PEG-based resin enabled the synthesis of large peptide segments, crucial for the total synthesis of functional peptide conjugates (Boll et al., 2014).
Ionic Liquid Catalyst : Polyethylene glycol-bonded triethylammonium L-prolinate was prepared as a biodegradable amino-acid-based ionic liquid catalyst, demonstrating applications in synthesizing bis(pyrazolyl)methanes (Kordnezhadian et al., 2020).
Solid-Phase Enzymatic Library Assays : High molecular weight bis-amino-polyethylene glycol was used in synthesizing permeable resins for solid-phase enzyme library assays (Renil et al., 1998).
Biodegradable Micelles for Drug Delivery : Novel α-amino acid-based poly(disulfide urethane)s and PEG-based triblock copolymer micelles were designed for controlled drug delivery, showing potential in targeted cancer therapy (Lu et al., 2015).
DNA Binding and Gene Expression : The Peg3 imprinted gene, which encodes a zinc finger DNA-binding protein, interacts with various genomic targets, influencing gene expression (Lee, Ye, & Kim, 2015).
Degradable Alternatives for Nanomedicines : Poly(5-methyl-5-(2-hydroxypropyl)aminocarbonyl-1,3-dioxan-2-one) was developed as a degradable alternative to PEG for use in nanomedicines, demonstrating low cytotoxicity and the ability to be readily functionalized (Cho et al., 2015).
Substrate for DNA Oligonucleotide Microarrays : Surfaces grafted with high-density poly(ethylene glycol) provided suitable substrates for DNA oligonucleotide microarrays, improving yield in hybridization assays (Schlapak et al., 2006).
Gene Delivery Vector for Hepatocytes : Poly(DMAEMA-NVP)-b-PEG-galactose was used as a gene delivery vector for hepatocytes, enhancing gene transfection efficiency in the presence of serum proteins (Lim, Yeom, & Park, 2000).
Mechanism of Action
Target of Action
N-(Amino-peg3)-n-bis(peg3-acid) is a PEG reagent containing an amino (NH2) and a terminal carboxylic acid group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) in biomolecules . The NH2 amine group is reactive with these targets .
Mode of Action
The compound interacts with its targets through the formation of a stable amide bond . The NH2 amine group is reactive with carboxylic acids in the presence of a coupling reagent such as EDC, or directly with NHS esters .
Biochemical Pathways
The compound’s interaction with its targets can lead to the formation of stable amide bonds . This can affect various biochemical pathways depending on the specific targets involved.
Pharmacokinetics
The hydrophilic PEG unit of the compound increases its hydrophilicity , which can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a stable amide bond with its targets . This can lead to changes in the molecular and cellular properties of the targets.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a coupling reagent such as EDC can facilitate the reaction of the NH2 amine group with carboxylic acids . .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2O13/c27-3-9-35-15-21-41-24-18-38-12-6-28(4-10-36-16-22-39-19-13-33-7-1-25(29)30)5-11-37-17-23-40-20-14-34-8-2-26(31)32/h1-24,27H2,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXWPGAUQMIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Amino-peg3)-n-bis(peg3-acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



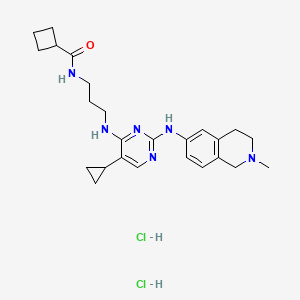

![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)
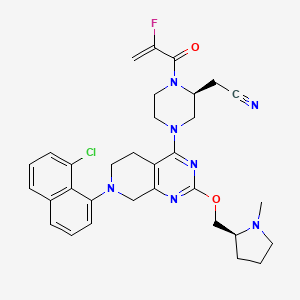
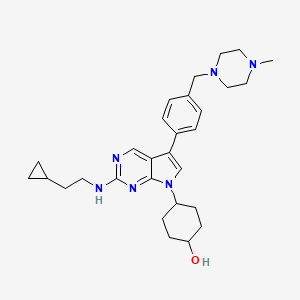



methanone](/img/structure/B609350.png)

